3-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid
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Overview
Description
3-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a chloro group, a chlorosulfonyl group, and a hydroxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid typically involves the chlorination and sulfonation of 2-hydroxybenzoic acid. The process can be summarized as follows:
Chlorination: 2-hydroxybenzoic acid is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chloro group at the 3-position.
Sulfonation: The chlorinated intermediate is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation of the hydroxy group can produce a ketone or aldehyde.
Scientific Research Applications
3-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is used in the development of advanced materials with specific properties.
Pharmaceuticals: It is investigated for its potential use in drug development due to its reactivity and functional groups.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in medicine.
Mechanism of Action
The mechanism by which 3-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid exerts its effects involves its reactive functional groups. The chloro and chlorosulfonyl groups can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds and undergo oxidation. These interactions can affect molecular targets and pathways, making the compound useful in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5-(chlorosulfonyl)-2-methylbenzoic acid
- 3-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid
- 3-chloro-5-(chlorosulfonyl)-2,4-difluorobenzoic acid
Uniqueness
3-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid is unique due to the presence of the hydroxy group, which imparts additional reactivity and potential for hydrogen bonding. This distinguishes it from similar compounds that may lack the hydroxy group or have different substituents, affecting their chemical behavior and applications.
Properties
IUPAC Name |
3-chloro-5-chlorosulfonyl-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O5S/c8-5-2-3(15(9,13)14)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATPLRXFGACPQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2253630-05-4 |
Source
|
Record name | 3-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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